molecular formula C16H15N3O B14145707 2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide CAS No. 883488-10-6

2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide

Cat. No.: B14145707
CAS No.: 883488-10-6
M. Wt: 265.31 g/mol
InChI Key: IVPFUMFSISKIIF-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the indole core through Fischer indole synthesis, followed by functionalization at specific positions to introduce the pyridine and carboxamide groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethyl-1H-indole-5-carboxamide
  • N-pyridin-4-yl-1H-indole-5-carboxamide
  • 2,3-dimethyl-N-pyridin-3-yl-1H-indole-5-carboxamide

Uniqueness

2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyridine and carboxamide groups enhances its potential for diverse applications compared to similar compounds .

Properties

CAS No.

883488-10-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2,3-dimethyl-N-pyridin-4-yl-1H-indole-5-carboxamide

InChI

InChI=1S/C16H15N3O/c1-10-11(2)18-15-4-3-12(9-14(10)15)16(20)19-13-5-7-17-8-6-13/h3-9,18H,1-2H3,(H,17,19,20)

InChI Key

IVPFUMFSISKIIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC=NC=C3)C

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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